molecular formula C9H14O3 B13621131 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid

1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid

Katalognummer: B13621131
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: RUCAMNXIIGBUEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It features a cyclopropane ring attached to a carboxylic acid group and a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of tetrahydrofuran derivatives with cyclopropane carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, influencing biochemical processes. The exact mechanism can vary depending on the specific application and target.

Similar Compounds:

    Cyclopropane carboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the tetrahydrofuran ring.

    Tetrahydrofuran derivatives: Compounds with the tetrahydrofuran ring but different functional groups.

Uniqueness: this compound is unique due to the combination of the cyclopropane ring and tetrahydrofuran ring, providing distinct chemical and physical properties that can be leveraged in various applications.

Eigenschaften

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-(oxolan-3-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-8(11)9(2-3-9)5-7-1-4-12-6-7/h7H,1-6H2,(H,10,11)

InChI-Schlüssel

RUCAMNXIIGBUEC-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1CC2(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.